2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
Properties
IUPAC Name |
2-(thiadiazol-4-yl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N5OS2/c17-10-6-3-1-2-4-7(6)12-11-16(10)14-9(19-11)8-5-18-15-13-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROICBLOPOFAWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CSN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. This reaction is facilitated by the presence of electron-withdrawing substituents in the halobenzoyl chlorides, which enhance the reactivity of the starting materials . The reaction conditions often include the use of organic solvents such as ethanol or acetone, and the process is typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new heterocyclic derivatives with modified functional groups .
Scientific Research Applications
Key Synthetic Routes
- Thiadiazole Derivatives : The initial step often involves the synthesis of thiadiazole derivatives which serve as precursors. For instance, substituted thiadiazoles can be reacted with quinazolinone derivatives to form the target compound.
- Cyclization Reactions : Cyclization reactions are crucial in forming the quinazoline core. The use of reagents such as acetic anhydride or phosphorous oxychloride has been noted to facilitate these reactions effectively.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.
Anticancer Activity
Research has indicated that derivatives of 2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one show significant anticancer properties. Studies have demonstrated:
- Inhibition of Tumor Cell Proliferation : Compounds in this class were shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Broad-Spectrum Efficacy : Certain derivatives have displayed effectiveness against multiple tumor types, suggesting their potential as broad-spectrum anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Antibacterial and Antifungal Effects : Some studies report that derivatives exhibit potent antibacterial and antifungal activities against clinical strains . The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways.
CNS Depressant Activity
Another area of interest is the central nervous system (CNS) activity:
- Sedative and Hypnotic Properties : Certain synthesized derivatives have shown potential as sedatives and hypnotics in animal models. The evaluation included tests for anticonvulsant activity where some compounds exhibited significant effects .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various quinazoline derivatives including those based on 2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one:
- Methodology : The study utilized MTT assays to assess cell viability across different cancer cell lines.
- Findings : Compounds demonstrated IC50 values in the micromolar range against breast and lung cancer cells.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of thiadiazole-based compounds revealed:
- Methodology : Disk diffusion methods were employed to evaluate inhibition zones against bacterial strains.
- Results : Several compounds exhibited inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to various biological effects. Additionally, the compound can interact with DNA and proteins, further contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs and Heterocyclic Derivatives
Structural Analogs with Varying Substituents
Substituents on the thiadiazoloquinazolinone core significantly influence biological activity. Key derivatives include:
Key Observations :
- Antituberculosis Activity : The propylthio-substituted derivative demonstrates potent activity against Mycobacterium tuberculosis H37Rv, surpassing rifampicin at 6.25 µg/mL .
- Substituent Impact: Chloro and phenylamino groups (as in ) may enhance lipophilicity and target binding, though specific data are lacking.
Heterocyclic Variants with Different Fused Rings
Replacing the thiadiazole ring with other heterocycles alters pharmacological profiles:
Key Comparisons :
- Triazoloquinazolinones: Exhibit H₁-antihistaminic activity, with 4-benzyl derivatives showing IC₅₀ values in the nanomolar range .
- Pharmacological Diversity: Thiadiazoloquinazolinones are more associated with antimicrobial/antituberculosis activity, whereas triazolo derivatives target allergic pathways.
Q & A
Q. Critical Parameters
- Temperature : Reactions often require 80–100°C for cyclization .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate thiadiazole ring formation .
How can researchers characterize the purity and structural integrity of this compound?
Q. Basic Analytical Techniques
- Spectroscopy :
- ¹H/¹³C NMR : To confirm hydrogen and carbon environments, particularly distinguishing thiadiazole protons (δ 8.5–9.5 ppm) and quinazolinone carbonyls (δ 160–170 ppm) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S bonds at 600–700 cm⁻¹) .
- Chromatography :
- TLC/HPLC : Monitor reaction progress and purity using silica gel plates (ethyl acetate/hexane eluent) or reverse-phase columns .
Q. Advanced Methods
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₃H₇N₅OS₂: 323.02) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Data Analysis
Contradictions often arise from structural analogs with varying substituents or assay conditions. Strategies include:
- Comparative SAR Studies : Compare bioactivity of derivatives (e.g., antimicrobial IC₅₀ values) to identify substituent effects (Table 1) .
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .
Q. Table 1: Bioactivity of Structural Analogs
| Compound | Substituent | Biological Activity (IC₅₀, μM) | Source |
|---|---|---|---|
| Thiazolo-triazole A | 3,4-Dimethoxy phenyl | Anticancer: 12.5 ± 1.2 | |
| Thiadiazolo-quinazoline | 4-Nitrophenyl | Antimicrobial: 8.7 ± 0.9 |
What computational methods are suitable for studying its mechanism of action?
Q. Advanced Methodological Approach
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Analyze binding poses (e.g., hydrogen bonds with thiadiazole sulfur) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity to guide derivative design .
How to design derivatives for improved pharmacokinetic properties?
Q. Advanced Synthesis Strategy
- Bioisosteric Replacement : Substitute thiadiazole with triazole to enhance solubility while retaining activity .
- Prodrug Design : Introduce ester groups at the quinazolinone 5-position for better oral bioavailability .
- Metabolic Stability : Use microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots .
What in vitro models are appropriate for initial bioactivity screening?
Q. Basic Experimental Design
Q. Key Controls
- Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
How can reaction yields be optimized in thiadiazole-quinazoline hybrid synthesis?
Q. Methodological Optimization
- Solvent Selection : Use DMF for polar intermediates or toluene for reflux conditions .
- Catalyst Screening : Test Pd(OAc)₂ for cross-coupling steps or iodine for oxidative cyclization .
- Workflow : Employ Design of Experiments (DoE) to optimize temperature, solvent ratio, and catalyst loading .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced Process Chemistry
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
